2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
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Overview
Description
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The purification process may involve crystallization, distillation, or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid include:
- 2-Methoxyphenylacetic acid
- 2-Methoxyphenyl isocyanate
- 3-(((2-Methoxy-4-(phenylamino)phenyl)amino]sulfonyl)-2-thiophenecarboxylic acid methyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique chemical properties. This makes it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
4-anilino-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-17-10-6-5-9-15(17)20-11-12-21-16(19(24)25)13-18(23)22-14-7-3-2-4-8-14/h2-10,16,20-21H,11-13H2,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSODNYVRFKHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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